2,3-Bis(Fmoc-amino)propionic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Peptide Science

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental basis of proteins and peptides in nature. cymitquimica.com However, the field of peptide science has increasingly ventured beyond this conventional set, exploring the vast chemical space offered by non-canonical amino acids (ncAAs). cymitquimica.comchemimpex.com These unique building blocks, not found in naturally occurring proteins, introduce novel functionalities, structural constraints, and physicochemical properties into peptide chains. chemimpex.com The incorporation of ncAAs can enhance the stability of specific secondary structures, improve resistance to enzymatic degradation, and ultimately refine the biological activity of synthetic peptides. chemimpex.com

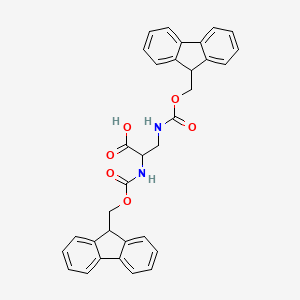

2,3-Bis(Fmoc-amino)propionic acid, a derivative of the non-canonical amino acid 2,3-diaminopropionic acid (Dap), stands as a prime example of a strategically designed ncAA for advanced chemical synthesis. nih.gov Its structure, featuring two amino groups on adjacent carbons, provides a unique scaffold for creating branched or otherwise modified peptide structures that are inaccessible with standard proteinogenic amino acids.

Significance of Multifunctional Amino Acid Building Blocks in Macromolecular Design

The design of complex macromolecules, such as peptide dendrimers, stapled peptides, and peptide conjugates, relies heavily on the availability of multifunctional building blocks. glpbio.comnih.gov These reagents possess multiple reactive sites that can be selectively addressed during synthesis, allowing for the controlled construction of three-dimensional architectures. This compound is a quintessential example of such a building block. glpbio.com With both its α- and β-amino groups protected by the fluorenylmethyloxycarbonyl (Fmoc) group, it serves as a branching point in peptide synthesis. cymitquimica.com This allows for the divergent growth of peptide chains from a single amino acid core, a fundamental step in the creation of peptide dendrimers. glpbio.com

Furthermore, the strategic placement of such multifunctional units within a peptide sequence can introduce conformational constraints. For instance, diaminodiacid-based building blocks have been employed in the synthesis of all-hydrocarbon stapled α-helical peptides, where the linkage enhances the helicity and proteolytic stability of the peptide. nih.gov The ability to introduce such modifications is crucial for developing peptides with improved therapeutic potential.

Evolution of Protecting Group Strategies in Fmoc-Based Peptide Synthesis for Complex Systems

The advent of solid-phase peptide synthesis (SPPS), particularly the Fmoc-based strategy, revolutionized the way peptides are created. altabioscience.compeptidemachines.com This method relies on the use of a base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain, while side-chain functional groups are protected by acid-labile groups. altabioscience.comdu.ac.in This orthogonality of protecting groups, meaning they can be removed under different chemical conditions, is fundamental to the success of SPPS. iris-biotech.de

The synthesis of complex systems, especially those incorporating multifunctional building blocks like 2,3-diaminopropionic acid, has driven the evolution of even more sophisticated orthogonal protecting group strategies. researchgate.net For a diamino acid, it is often necessary to differentiate the reactivity of the two amino groups. This has led to the development of various orthogonally protected derivatives of 2,3-diaminopropionic acid, such as Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid and Nα-Trityl-Nβ-Fmoc-L-2,3-diaminopropionic acid, where the Boc (tert-butyloxycarbonyl) and Trityl groups can be removed under conditions that leave the Fmoc group intact, and vice versa. chemimpex.com Another strategy involves the use of an azido (B1232118) group, as seen in Nα-Fmoc-Nβ-azido-L-2,3-diaminopropionic acid, which can be selectively reduced to an amine. chemimpex.com

In the case of this compound, both amino groups are protected by the same type of group. This specific design is advantageous when the goal is to deprotect both amines simultaneously to allow for symmetrical chain elongation, as is often the case in the synthesis of certain peptide dendrimers. cymitquimica.comglpbio.com The choice of protecting group strategy is therefore a critical aspect of the design process, tailored to the specific architecture of the target macromolecule.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, Fmoc-Dap(Fmoc)-OH, (S)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid |

| CAS Number | 201473-90-7 |

| Molecular Formula | C₃₃H₂₈N₂O₆ |

| Molecular Weight | 548.59 g/mol |

| Appearance | White to off-white solid/crystals |

| Solubility | Soluble in organic solvents like DMF and DMSO |

Table 1: Physicochemical Properties of this compound

| Application | Description |

| Peptide Dendrimer Synthesis | Serves as a core branching unit for the divergent synthesis of peptide dendrimers. glpbio.com |

| Branched Peptide Synthesis | Enables the creation of peptides with chains extending from both the α- and β-amino positions. |

| Macromolecular Scaffolding | Provides a defined chemical scaffold for the construction of complex, multivalent molecular architectures. |

Table 2: Key Research Applications of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEGOSWFFHSPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Bis Fmoc Amino Propionic Acid and Its Derivatives

The synthesis of 2,3-Bis(Fmoc-amino)propionic acid, a derivative of 2,3-diaminopropionic acid (DAP), is of significant interest due to the utility of DAP as a non-proteinogenic amino acid in various bioactive molecules. mdpi.comnih.govwikipedia.org The strategic placement of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups on the amino functionalities allows for its application in solid-phase peptide synthesis. nih.govnih.gov

Architectural and Conformational Engineering Via 2,3 Bis Fmoc Amino Propionic Acid Derivatives

Design Principles for Novel Peptide Scaffolds and Peptidomimetics

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for developing new scaffolds and peptidomimetics. The additional amino group on the β-carbon provides a synthetic handle for introducing conformational constraints, altering backbone topology, and creating structures not accessible with standard proteinogenic amino acids.

Imparting Conformational Rigidity through Spirocyclic and Fused-Ring Structures (Spiroligomers, Bis-Peptides)

A primary goal in peptidomimetic design is to reduce the inherent flexibility of linear peptides to enhance binding affinity and biological stability. The unique structure of Dap is highly conducive to the formation of rigidified architectures such as spirocyclic and fused-ring systems. The presence of two amino groups allows Dap to act as a branching point where the peptide backbone can be cyclized onto the side chain, or where two separate peptide chains can be tethered, creating a "bis-peptide."

While specific examples of spiroligomers derived directly from 2,3-Bis(Fmoc-amino)propionic acid are not extensively detailed, the principle relies on using the Nβ-amino group as a nucleophile to form a cyclic structure with an electrophilic group elsewhere in the peptide chain. This strategy effectively locks multiple torsion angles, thereby creating a conformationally rigid scaffold. Fused-ring systems can be generated by creating multiple cyclic constraints within a single peptide, a process facilitated by strategically placed Dap residues that serve as anchor points for cyclization.

Design of Constrained Peptidomimetics with Defined Backbone Orientations

Constraining a peptide into its bioactive conformation is a key principle for improving its potency and selectivity. core.ac.uk The incorporation of Dap derivatives is an effective method for achieving this. By using the β-amino group as an attachment point for cyclization linkers or other constraining elements, it is possible to force the peptide backbone into a specific orientation, such as a turn or a helix. This pre-organization reduces the entropic penalty upon binding to a biological target. core.ac.uk The synthesis of such constrained peptides often utilizes orthogonally protected Dap building blocks, like Nα-Fmoc-Nβ-Boc-L-Dap, which allow for selective deprotection and modification of the side-chain amino group during solid-phase peptide synthesis. researchgate.netmdpi.com

Exploration of Rotational Flexibility and Conformational Space

While imparting rigidity is often the goal, understanding the inherent rotational flexibility and the accessible conformational space of a peptide is crucial for rational design. americanpeptidesociety.orgmdpi.com The introduction of a Dap residue alters the local conformational landscape. The torsion angles associated with the Cα-Cβ bond add degrees of freedom compared to a standard amino acid like alanine, but also create the potential for specific, stable conformations through interactions involving the β-amino group. Techniques such as high-resolution NMR spectroscopy and molecular dynamics (MD) simulations are employed to explore this conformational space. americanpeptidesociety.orgmdpi.com These methods can determine the probability distributions of backbone torsion angles (φ and ψ) and identify dominant solution-state structures, providing critical insights for designing peptidomimetics that can still adopt the required conformation for biological activity. americanpeptidesociety.org

Induction and Stabilization of Defined Secondary Structures (Foldamers)

Foldamers are oligomers that adopt well-defined, predictable secondary structures, similar to proteins but often built from non-natural monomers. mdpi.comnih.gov The unique stereochemical and functional properties of 2,3-diaminopropionic acid make it a valuable component in the design of novel helical foldamers.

Formation of Helical Architectures (e.g., β-Helices, Hybrid α/β Helices)

Peptides rich in 2,3-diaminopropionic acid have been shown to form stable helical structures. nih.gov A notable characteristic is their pH-responsive conformational behavior. At neutral or slightly basic pH, certain Dap-containing amphipathic peptides adopt an α-helical conformation. nih.gov Upon acidification, protonation of the Dap β-amino groups leads to electrostatic repulsion, causing the helix to unfold into a disordered state. nih.govnih.gov This transition is cooperative and occurs over a narrow pH range. The pKa of the Dap β-amino group within a peptide is significantly lower than that of a typical amine, influenced by the electron-withdrawing effects of the peptide bonds and the local microenvironment, making it highly sensitive to pH changes seen, for example, in cellular endosomes. nih.gov

| Peptide Sequence | Number of Dap Residues | Midpoint of Conformational Transition (pH) | Reference |

|---|---|---|---|

| LADap4-L1 | 4 | 6.64 ± 0.08 | nih.gov |

| LADap6-L1 | 6 | 5.67 ± 0.17 | nih.gov |

| LADap(Me)6-L1 | 6 (N-methylated) | 5.77 ± 0.09 | nih.gov |

Influence of Amino Acid Stereochemistry and Substitution Patterns on Folding Propensities

The stereochemistry of the amino acid residues is a critical determinant of peptide folding. core.ac.uknih.gov Incorporating D-amino acids, or residues with altered side chains, into a peptide sequence can dramatically influence its secondary structure. For instance, introducing D-amino acids into an L-peptide sequence often disrupts or destabilizes helical structures. acs.org This is a common strategy to reduce toxicity in antimicrobial peptides by preventing the formation of membrane-spanning pores while retaining antibacterial activity. acs.org

Analytical and Characterization Methodologies in 2,3 Bis Fmoc Amino Propionic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the complex structure of 2,3-Bis(Fmoc-amino)propionic acid, from its basic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for assigning the specific resonances of each atom within the molecule, thereby confirming its primary covalent structure.

In studies involving complex molecules like Fmoc-protected bis-amino acids, two-dimensional NMR experiments such as DQF-COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons. nih.gov These techniques allow researchers to trace the bonds through the amino acid backbone and the bulky fluorenylmethoxycarbonyl (Fmoc) protecting groups, ensuring the correct constitution of the synthesized molecule. nih.govtemple.edu While ¹H NMR is powerful, it may not always detect trace impurities, such as acetic acid, which can be present from the synthesis process. sigmaaldrich.com The analysis confirms the presence and integrity of the two Fmoc groups attached to the α- and β-amino positions of the propionic acid scaffold.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in this compound

| Moiety | Atom | Typical Chemical Shift (ppm) |

|---|---|---|

| Fmoc Group | Aromatic Protons (8H) | 7.20 - 7.90 |

| CH (F9) | 4.20 - 4.50 | |

| CH₂ | 4.10 - 4.40 | |

| Propionic Acid Backbone | α-CH | ~4.50 |

| β-CH₂ | ~3.50 | |

| C=O (Carboxyl) | 170 - 175 | |

| C=O (Carbamate) | 155 - 157 |

Note: Exact chemical shifts can vary depending on the solvent and specific molecular conformation.

Mass Spectrometry (e.g., ES-MS, MALDI-TOF) for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a vital tool for verifying the molecular identity of this compound. Techniques like Electrospray Ionization (ES-MS) and high-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry provide precise molecular weight data, confirming that the correct compound has been synthesized. nih.gov

The analysis provides the parent ion peak corresponding to the exact mass of the molecule, offering unambiguous evidence of its composition. For Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid, the expected molecular weight is 548.59 g/mol . sigmaaldrich.com Fragmentation analysis within the mass spectrometer can further corroborate the structure by showing the loss of known fragments, such as the Fmoc group, providing additional confidence in the structural assignment.

Table 2: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonym | Nα,Nβ-di-Fmoc-L-2,3-diaminopropionic acid | sigmaaldrich.com |

| CAS Number | 201473-90-7 | sigmaaldrich.com |

| Empirical Formula | C₃₃H₂₈N₂O₆ | sigmaaldrich.com |

| Molecular Weight | 548.59 g/mol | sigmaaldrich.com |

Electronic Circular Dichroism (ECD) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to investigate the stereochemistry and solution-state conformation of chiral molecules like this compound. mdpi.comresearchgate.net As a chiral molecule, it will differentially absorb left- and right-circularly polarized light, producing a characteristic ECD spectrum.

This spectrum is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration (L or D) of the chiral center at the α-carbon. mdpi.com ECD is used to confirm that the desired stereoisomer has been produced and to study its preferred conformation in solution. nih.gov The conformation of peptides and amino acids can be significantly influenced by their environment, and ECD provides critical insight into these structural preferences, which are essential for their biological function or their role in peptide synthesis. nih.gov

| Solvent Dependence | Changes in spectra can indicate conformational shifts in different solvents. |

UV-Vis Spectrometry for Reaction Monitoring and Protecting Group Cleavage

UV-Vis spectrometry is a simple yet crucial method for real-time monitoring of reactions in solid-phase peptide synthesis (SPPS) involving Fmoc-protected amino acids. tec5usa.com The Fmoc protecting group is famously cleaved using a secondary amine base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). researchgate.netcsic.es

This cleavage reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. researchgate.netnih.gov This adduct possesses a strong and distinct UV absorbance with maxima around 289.8 nm and 301.0 nm. researchgate.netnih.gov By measuring the absorbance of the reaction solution at these wavelengths, one can accurately quantify the amount of Fmoc group released. nih.gov This quantification is routinely used to monitor the deprotection step to ensure it has gone to completion and to determine the initial loading of the Fmoc-amino acid on the solid-phase resin. nih.govnih.gov

Table 4: UV-Vis Data for Fmoc Cleavage Product

| Analyte | Wavelength (λmax) | Molar Absorption Coefficient (ε) | Solvent |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | 301.0 nm | ~7100 - 8100 L mol⁻¹ cm⁻¹ | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | 289.8 nm | 6089 L mol⁻¹ cm⁻¹ | 20% Piperidine in DMF |

Source: nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for both the purification of the final product and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and other Fmoc-amino acids. nih.govchemimpex.com Analytical reversed-phase HPLC (RP-HPLC) is used to separate the target compound from any impurities, such as by-products from the synthesis or unreacted starting materials. nih.govgoogle.com Purity levels for commercially available this compound are typically specified as ≥97% or higher as determined by HPLC. sigmaaldrich.com

The method generally involves a C18 column and a gradient elution system with mobile phases consisting of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. google.com Detection is commonly performed using a UV detector, typically at wavelengths around 220 nm for the peptide backbone or 260-300 nm for the Fmoc group. google.comnih.gov The same principles are applied on a larger scale for preparative HPLC, which is used to purify the compound to a high degree after its initial synthesis.

Table 5: Typical RP-HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Octadecylsilane (C18) bonded silica |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection Wavelength | 220 nm or 262 nm |

Source: google.comgoogle.com

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical parameter, as the stereochemistry of amino acid derivatives directly influences the structure and function of the resulting peptides or other chiral molecules. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess (ee) of Fmoc-protected amino acids. phenomenex.comphenomenex.com

The successful separation of enantiomers relies on the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective for resolving a wide range of Fmoc-amino acid derivatives. phenomenex.comphenomenex.com The choice of mobile phase is also crucial for achieving optimal separation. A common approach involves using a reversed-phase mode with a mobile phase consisting of an organic modifier like acetonitrile or methanol, and an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com

Table 1: Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation

| Parameter | Condition | Reference |

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Cellulose-3) | phenomenex.com |

| Mobile Phase | Acetonitrile/Methanol with 0.1% Trifluoroacetic Acid | phenomenex.com |

| Mode | Isocratic Reversed-Phase | phenomenex.comphenomenex.com |

| Detection | UV Spectroscopy | altabioscience.com |

Research has shown that under reversed-phase conditions, many Fmoc-protected amino acids can be fully resolved. phenomenex.comphenomenex.com For instance, a study utilizing four different polysaccharide-based CSPs demonstrated successful baseline resolution for 19 common Fmoc-amino acids, with analysis times typically under 25 minutes in isocratic mode. phenomenex.comphenomenex.com While specific data for this compound is not detailed in these general studies, the established methodologies for other Fmoc-amino acids provide a strong foundation for developing a suitable chiral HPLC method for this specific compound. The strong UV absorbance of the Fmoc group facilitates sensitive detection. altabioscience.com

Quantitative Analysis and Reaction Progress Monitoring

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a fundamental technique used to confirm the identity and quantity of amino acids in a sample. In the context of this compound, this analysis would be performed after the removal of the Fmoc protecting groups. The resulting 2,3-diaminopropionic acid can then be quantified.

While modern amino acid analysis often involves pre-column derivatization followed by HPLC, classical methods can also be employed. The core principle is to hydrolyze the peptide or amino acid derivative and then separate and quantify the constituent amino acids. For Fmoc-amino acids, ensuring the complete removal of the Fmoc group is a prerequisite for accurate analysis. The presence of impurities such as free amino acids in the starting material can be determined using techniques like gas chromatography (GC) after appropriate derivatization, with some suppliers specifying a free amino acid content of less than 0.2%. merckmillipore.com

Colorimetric Assays (e.g., Ninhydrin (B49086) Test) for Coupling and Deprotection Efficiency

In solid-phase peptide synthesis (SPPS), where this compound would be utilized, monitoring the completion of coupling and deprotection steps is crucial for the synthesis of the target peptide in high yield and purity. The ninhydrin test, also known as the Kaiser test, is a widely used qualitative and quantitative colorimetric assay for this purpose. thermofisher.comyoutube.com

The test is based on the reaction of ninhydrin with free primary amines. youtube.com In the context of SPPS:

After a successful coupling step: There should be no free amines on the resin-bound peptide, resulting in a negative ninhydrin test (e.g., the solution and beads remain clear or yellow). youtube.com

After a successful Fmoc deprotection step: The newly exposed N-terminal amine will react with ninhydrin to produce a characteristic deep blue or purple color, known as Ruhemann's purple, indicating a positive result. thermofisher.comyoutube.com

The quantitative ninhydrin test, as modified by Sarin et al., allows for the determination of coupling efficiency. thermofisher.com However, it's important to note that the Fmoc protecting group can be somewhat labile under the heating conditions of the ninhydrin test, which can lead to a false positive result. thermofisher.com Therefore, the heating time is often reduced when monitoring Fmoc-SPPS compared to Boc-SPPS. thermofisher.com For instance, a heating time of 5 minutes at 100°C is often recommended for Fmoc-peptide resins. thermofisher.com

Table 2: Interpretation of Ninhydrin Test Results in Fmoc-SPPS

| Step | Expected Free Amines | Expected Result | Interpretation | Reference |

| After Coupling | None | Clear solution and beads | Complete coupling | youtube.com |

| After Deprotection | Present | Dark blue/purple solution and beads | Complete deprotection | youtube.com |

| Incomplete Coupling | Present | Light blue solution or dark beads with clear solution | Re-couple or cap unreacted ends | youtube.com |

The ninhydrin test is a simple, rapid, and effective method for real-time monitoring of peptide synthesis, ensuring that each step proceeds to completion before the next amino acid is added.

Future Directions and Emerging Research Avenues

Expansion of Chemical Space for Bis-Functionalized Amino Acids and Their Conjugates

The development of synthetic methodologies to expand the chemical diversity of bis-functionalized amino acids is a key area of future research. While 2,3-Bis(Fmoc-amino)propionic acid provides a foundational scaffold, the introduction of various functional groups onto the amino acid backbone will significantly broaden its utility.

Recent research has focused on the synthesis of functionalized bis-amino acid monomers carrying side chains. nih.gov For instance, the synthesis of a bis-amino acid monomer with an acetyl side chain represents a milestone towards creating functionalized bis-peptide nanostructures for applications in catalysis and molecular recognition. nih.gov The ability to introduce a wide array of functionalities, such as those found in natural amino acid side chains (e.g., hydroxyl, carboxyl, amino, and thiol groups), as well as unnatural functionalities (e.g., azides, alkynes, and photo-responsive groups), will enable the creation of peptides and other molecular constructs with tailored properties. cam.ac.uk

Furthermore, the development of efficient strategies for the synthesis of conjugates of these bis-functionalized amino acids with other molecules, such as carbohydrates, lipids, and nucleic acids, will open up new avenues for the creation of complex biomolecular architectures. These efforts are crucial for advancing our ability to design and synthesize molecules with precise control over their three-dimensional structure and function. nih.gov

Integration with Automated Synthesis Platforms and High-Throughput Screening

The integration of bis-functionalized amino acids like this compound into automated synthesis platforms is a critical step towards accelerating the discovery of new materials and therapeutics. Solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, is the most common method for peptide synthesis and is amenable to automation. beilstein-journals.org The development of Fmoc-protected bis-amino acid building blocks is a significant step in this direction, allowing for their incorporation into automated synthesis protocols. nih.govresearchgate.net

A key challenge in this area is ensuring the efficient and clean incorporation of these specialized monomers into growing peptide chains. This includes optimizing coupling conditions and minimizing side reactions. Recent work has demonstrated the successful assembly of spiroligomers, which are rigid ladder-like structures, using a semi-automated microwave peptide synthesizer with Fmoc-protected bis-amino acid building blocks. nih.govresearchgate.net This lays the groundwork for the automated assembly of libraries of highly functionalized molecules. nih.gov

The ability to rapidly synthesize large libraries of compounds containing bis-functionalized amino acids will be a powerful tool for high-throughput screening. This will enable the identification of molecules with desired biological activities or material properties, such as novel catalysts, inhibitors of protein-protein interactions, or advanced biomaterials. nih.govdigitellinc.com

Computational Design and Predictive Modeling for Structure-Function Relationships

By iterating between computational design and experimental validation, researchers can accelerate the development of molecules with specific, pre-determined properties. nih.gov For example, computational models can be used to design peptides that bind to specific biological targets with high affinity and selectivity. nih.gov These models can take into account various factors, including the conformational preferences of the bis-amino acid, its interactions with neighboring residues, and its binding to the target molecule.

Furthermore, predictive modeling can be used to establish structure-function relationships. By systematically varying the structure of the bis-functionalized amino acid and its surrounding chemical environment, and then using computational methods to predict the resulting properties, researchers can gain a deeper understanding of the principles that govern molecular recognition, catalysis, and self-assembly. This knowledge will be invaluable for the rational design of new functional molecules.

Novel Applications in Targeted Molecular Probes and Advanced Biomaterials

The unique properties of bis-functionalized amino acids make them attractive for the development of novel molecular probes and advanced biomaterials. The ability to introduce two distinct functionalities at specific points in a peptide or other scaffold opens up possibilities for creating highly specific and versatile probes for biological imaging and sensing. For instance, one functional group could be used for targeting a specific biomolecule, while the other could be used for attaching a reporter molecule, such as a fluorophore or a contrast agent. The introduction of azide (B81097) groups, for example, provides a bioorthogonal handle for further functionalization. cam.ac.uk

In the realm of biomaterials, the incorporation of bis-functionalized amino acids can lead to the creation of materials with unique structural and functional properties. The rigidity and defined stereochemistry of molecules like spiroligomers, constructed from bis-amino acid building blocks, make them promising candidates for the development of scaffolds for tissue engineering, drug delivery systems, and catalysts. nih.govdigitellinc.com The ability to control the three-dimensional arrangement of functional groups on these scaffolds is a key advantage for designing materials with specific recognition or catalytic capabilities. nih.gov

Development of Sustainable and Green Synthetic Approaches

As the applications of this compound and its derivatives expand, so too will the demand for their synthesis. Therefore, the development of sustainable and green synthetic approaches is a crucial future direction. Traditional peptide synthesis methods often involve the use of hazardous reagents and generate significant amounts of waste. uchicago.edu

Future research will focus on developing more environmentally friendly synthetic routes. This includes the use of greener solvents, the development of catalytic methods that reduce the need for stoichiometric reagents, and the design of processes that minimize waste generation. For example, recent efforts in solid-phase peptide synthesis have focused on in-situ Fmoc removal to streamline the process. tandfonline.com There is also a push to replace toxic reagents with safer alternatives, as demonstrated by the replacement of the Jones reagent in a large-scale synthesis of bis-amino acid intermediates. nih.gov

Q & A

Q. Conflicting NMR spectral data for this compound: How to ensure accurate assignment?

- Methodological Answer :

- Compare 2D NMR (HSQC, HMBC) with computational predictions (e.g., ChemDraw NMR simulations).

- Validate against high-purity commercial standards or synthetic intermediates .

Tables

Q. Table 1: Key Analytical Parameters for this compound

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | ESI-MS | 512.45 g/mol | |

| Purity | HPLC (C18) | ≥95% | |

| 1H NMR (DMSO-d6) | 500 MHz | δ 7.25–7.90 (Fmoc) |

Q. Table 2: Optimized SPPS Conditions

| Parameter | Recommendation | Rationale |

|---|---|---|

| Coupling Reagent | HATU/DIPEA | Reduces steric hindrance |

| Solvent | DMF:DCM (1:1) | Enhances solubility |

| Reaction Time | 3 hours | Ensures completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.